3,4-Dimethylheptan-2-ol
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Overview
Description
3,4-Dimethylheptan-2-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a heptane chain, which also has methyl groups attached to the third and fourth carbons. This compound is part of the broader class of secondary alcohols and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylheptan-2-ol typically involves the alkylation of heptan-2-one with methylating agents. One common method is the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with heptan-2-one to form the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent under controlled temperatures to ensure the formation of the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often conducted in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve high yields of the alcohol.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 3,4-Dimethylheptan-2-one, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane, 3,4-Dimethylheptane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents, leading to the formation of compounds like 3,4-Dimethylheptan-2-chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: 3,4-Dimethylheptan-2-one
Reduction: 3,4-Dimethylheptane
Substitution: 3,4-Dimethylheptan-2-chloride
Scientific Research Applications
3,4-Dimethylheptan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylheptan-2-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins, enzymes, and other biomolecules. These interactions can influence the activity and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylheptan-2-ol
- 4,5-Dimethyl-2-heptanol
- 2,3-Dimethylheptan-3-ol
Uniqueness
3,4-Dimethylheptan-2-ol is unique due to the specific positioning of its methyl groups and hydroxyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H20O |
---|---|
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3,4-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-6-7(2)8(3)9(4)10/h7-10H,5-6H2,1-4H3 |
InChI Key |
TUZFITMORCHYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)C(C)O |
Origin of Product |
United States |
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